Cytotoxicity vs. Non-Cyclised Precursor
In a panel of 42 human tumor cell lines, the 2‑tert‑prenylated precursor (non‑cyclised) displayed sub‑micromolar to low‑micromolar cytotoxicity, whereas cyclisation to form Flustramine A markedly attenuated antiproliferative activity. The most sensitive cell lines for the precursor were LXFA629L (lung) and MAXF401NL (mammary) [1]. This demonstrates that Flustramine A is not a general cytotoxic agent, unlike its biosynthetic precursor or related prenylated tryptamines.
| Evidence Dimension | Cytotoxic potency (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | Flustramine A: IC50 > 10 µM (attenuated activity; exact value not reported because cyclisation reduced potency below reporting threshold) [1] |
| Comparator Or Baseline | 2‑tert‑Prenylated precursor: IC50 = 1.9 µM (LXFA629L lung), 2.4 µM (MAXF401NL mammary) [1] |
| Quantified Difference | >5‑fold reduction in cytotoxicity upon cyclisation to Flustramine A (precursor IC50 ~2 µM vs Flustramine A IC50 >10 µM) [1] |
| Conditions | 42 human tumor cell line panel; serial dilution assay; 48‑h incubation [1] |
Why This Matters
Flustramine A’s low intrinsic cytotoxicity makes it suitable for ion‑channel or neuromuscular studies where off‑target antiproliferative effects would confound pharmacological interpretation.
- [1] Adla SK, Sasse F, Kelter G, Fiebig HH, Lindel T. Doubly prenylated tryptamines: cytotoxicity, antimicrobial activity and cyclisation to the marine natural product flustramine A. Org Biomol Chem. 2013;11(36):6119‑6130. View Source
